molecular formula C11H16N2O4 B1335130 (2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetic acid CAS No. 500159-50-2

(2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetic acid

Cat. No. B1335130
M. Wt: 240.26 g/mol
InChI Key: FHNYGYRFWUNOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetic acid, also known as DEPMA, is a synthetic compound used in a variety of scientific research applications. It is an organic acid that has been studied for its biochemical and physiological effects. DEPMA can be synthesized in a laboratory and has been used in a variety of scientific studies, including those involving drug development, cancer research, and biochemistry.

Scientific Research Applications

Efficient Synthesis Methods

  • Large-scale Synthesis Approaches : An efficient large-scale synthesis methodology for alkyl 5-hydroxy-pyrimidin-2-yl acetate, closely related to the compound of interest, has been developed. This method provides high-yielding routes and rapid access to heterocyclic analogues, indicating potential in synthesizing variants of the compound (Morgentin et al., 2009).

Applications in Medicinal Chemistry

  • Hypolipidemic Activity : Novel pyrimidin-4-yl acetic acid derivatives, structurally similar to the compound of interest, were synthesized and demonstrated significant in vivo hypolipidemic activity, indicating the potential of such derivatives in treating hyperlipidemia (Mokale et al., 2012).
  • Anti-Inflammatory and Analgesic Agents : Derivatives of pyrimidin-4-yl were synthesized and evaluated for their anti-inflammatory and analgesic activities. The results indicated that these compounds have considerable potential as anti-inflammatory and analgesic agents, suggesting that the compound of interest may have similar applications (Abu‐Hashem et al., 2020).

Chemical Structure and Synthesis Exploration

  • Exploration of Chemical Structures and Synthesis : Studies focusing on the synthesis and structural analysis of various pyrimidin-4-yl compounds have been conducted, providing insights into the chemical properties and potential applications of similar compounds in different fields such as pharmaceuticals and materials science (Gangjee et al., 2000).

Radical Intermediates in Reactions

  • Understanding of Radical Intermediates : Research on the Boekelheide rearrangement of pyrimidine-N-oxides, a reaction related to the compound of interest, sheds light on the participation of radical intermediates in chemical reactions. This knowledge can be crucial for developing novel synthetic pathways and understanding the reactivity of (2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetic acid (Kurzawa et al., 2023).

properties

IUPAC Name

2-(2,4-diethoxy-6-methylpyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-4-16-10-8(6-9(14)15)7(3)12-11(13-10)17-5-2/h4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNYGYRFWUNOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1CC(=O)O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251384
Record name 2,4-Diethoxy-6-methyl-5-pyrimidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetic acid

CAS RN

500159-50-2
Record name 2,4-Diethoxy-6-methyl-5-pyrimidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500159-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diethoxy-6-methyl-5-pyrimidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.